4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits significant biological activity and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure consists of a pyrazole ring fused with a pyridine ring, with chlorine substituents at the 4 and 6 positions and a methyl group at the 1 position.
The compound can be synthesized through various chemical reactions and methods, as detailed in numerous scientific publications. Research indicates its relevance in drug development and biological studies, with over 300,000 derivatives of pyrazolo[3,4-b]pyridines documented in scientific literature .
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic aromatic compound. It is identified by its unique chemical structure, which allows for diverse reactivity patterns and biological interactions.
The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methodologies:
The synthesis often requires specific conditions such as temperature control (e.g., 80°C to 125°C), inert atmospheres (nitrogen or argon), and the use of polar solvents like dimethylformamide or acetonitrile. Reaction yields can vary significantly based on the conditions and reagents used.
The molecular formula for 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is . The compound features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure. High-resolution mass spectrometry provides precise molecular weight data that supports the characterization of synthesized compounds .
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions including:
Reactions typically require careful control of temperature and atmosphere to avoid side reactions. For example, reactions involving palladium catalysts often proceed under microwave irradiation to enhance reaction rates and yields .
The mechanism of action for compounds like 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is often linked to their ability to interact with biological targets such as enzymes or receptors.
The compound may function through:
Quantitative structure-activity relationship studies have demonstrated how structural modifications impact biological activity .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties can influence both synthetic strategies and applications in medicinal chemistry .
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several notable applications:
Research continues to explore its efficacy against various biological targets and its potential role in developing new pharmaceuticals .
Pyrazolo[3,4-b]pyridines represent a distinctive class of nitrogen-rich bicyclic heterocycles formed through the fusion of pyrazole and pyridine rings at specific bond positions. The systematic naming follows IUPAC conventions, where the prefix "pyrazolo" indicates the five-membered ring, and "[3,4-b]pyridine" specifies the bond connectivity between the pyrazole's 3,4-bonds and the pyridine's b-bond position. This scaffold exhibits two principal tautomeric forms: the thermodynamically favored 1H-tautomer (where the hydrogen resides on the pyrazole nitrogen adjacent to the fusion point) and the less stable 2H-tautomer. Computational studies confirm the 1H-tautomer's dominance (37.03 kJ/mol more stable), which preserves aromaticity across both rings – a critical feature for electronic properties and binding interactions in bioactive molecules [4] [5]. Substituent positioning is denoted numerically, with C3, C4, C5, and C6 on the pyridine ring and N1 on the pyrazole nitrogen. For 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1227089-74-8), the name specifies chlorine atoms at C4/C6 and a methyl group at N1, as reflected in its SMILES notation (CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl) and molecular formula (C₇H₅Cl₂N₃) [1] [3].
Table 1: Structural and Electronic Characteristics of Representative Pyrazolo[3,4-b]pyridine Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Features |
---|---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | None | C₆H₅N₃ | 119.12 | Planar structure; 10-π-electron aromatic system |
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | Cl at C4,C6 | C₆H₃Cl₂N₃ | 188.01 | Enhanced electrophilicity at C3/C5 |
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine | Cl at C4,C6; CH₃ at N1 | C₇H₅Cl₂N₃ | 202.04 | Blocked N1 tautomerism; C4/C6 halogen activation |
1-Phenyl-3-methylpyrazolo[3,4-b]pyridine | C₆H₅ at N1; CH₃ at C3 | C₁₃H₁₁N₃ | 209.25 | Steric encumbrance at N1; electron donation from phenyl |
The synthetic exploration of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's pioneering synthesis of 3-phenyl-1H-pyrazolo[3,4-b]pyridine via iodination of diphenylhydrazone-pyridine adducts. This was followed by Bülow's 1911 development of cyclocondensation strategies using 5-aminopyrazoles and 1,3-dicarbonyl compounds under acidic conditions. For decades, these classical approaches – involving cyclization of preformed pyrazoles or pyridines – dominated the field. A transformative shift occurred with the advent of multicomponent reactions (MCRs), enabling efficient scaffold assembly in a single step. Contemporary routes to halogenated derivatives like 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine often employ:
Halogen atoms, particularly chlorine at C4 and C6, profoundly alter the reactivity and biological profile of pyrazolo[3,4-b]pyridines. The chlorine atoms serve dual roles:
Table 2: Applications of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry
Application Area | Target/Activity | Key Findings | Reference |
---|---|---|---|
Kinase Inhibitors | TRKA/TRKC | Served as hinge-binding core; C4-Cl replaced with anilines to improve potency (IC₅₀: 56 nM for TRKA) | [8] |
Antileukemic Agents | CDK2/Abl | Precursor to NCI-screened derivatives with GI₅₀ < 10 nM against leukemia cell lines | [2] |
Antiproliferative Compounds | Hep G2/MCF7 Cells | Derivatives showed IC₅₀ values as low as 0.0001 μM (superior to doxorubicin) | [7] |
Antimicrobial Agents | Bacterial/Fungal Pathogens | Chlorinated analogs exhibited MICs of 0.12–62.5 µg/mL against drug-resistant strains | [7] [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0